molecular formula C20H21NO3 B14059283 Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate CAS No. 102012-64-6

Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate

Cat. No.: B14059283
CAS No.: 102012-64-6
M. Wt: 323.4 g/mol
InChI Key: WVIOXDTZTOXYGQ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a high-value, multifunctional piperidine-based building block exclusively for research and development applications. This compound features a 4-piperidone core disubstituted with phenyl rings at the 2 and 6 positions and an ester group at the 3-carbon, making it a versatile scaffold for synthesizing diverse chemical libraries. Its primary research value lies in medicinal chemistry, where it serves as a key intermediate for constructing novel molecules with potential pharmacological activity. Researchers utilize this compound to develop and explore new compounds for various biological targets, though its specific mechanism of action is dependent on the final synthesized derivative. The presence of multiple functional groups allows for extensive synthetic modification, enabling the creation of complex structures for structure-activity relationship (SAR) studies. This product is intended for use in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102012-64-6

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate

InChI

InChI=1S/C20H21NO3/c1-2-24-20(23)18-17(22)13-16(14-9-5-3-6-10-14)21-19(18)15-11-7-4-8-12-15/h3-12,16,18-19,21H,2,13H2,1H3

InChI Key

WVIOXDTZTOXYGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl 3-Oxobutanoate Derivatives with Aromatic Aldehydes

The most widely documented method for synthesizing ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate involves a cyclocondensation reaction between ethyl 4-substituted-3-oxobutanoate derivatives, aromatic aldehydes, and ammonium acetate. This approach, adapted from studies on structurally analogous piperidine-4-ones, employs a one-pot, three-component reaction under mild conditions.

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a Knoevenagel adduct between the aldehyde and the active methylene group of the ethyl 3-oxobutanoate derivative. Subsequent Michael addition of ammonia (generated in situ from ammonium acetate) and cyclization yields the piperidine-4-one core. For this compound, the use of substituted benzaldehydes ensures the introduction of phenyl groups at the 2- and 6-positions of the piperidine ring. Typical conditions include:

  • Solvent: Ethanol or methanol
  • Catalyst: Proline (10–20 mol%) for enantioselective synthesis
  • Temperature: Room temperature to reflux (60–80°C)
  • Reaction Time: 12–24 hours

Workup involves acidification to precipitate the product, followed by recrystallization from ethanol or column chromatography for purification.

Example Procedure (Adapted from)
  • Reactants:
    • Ethyl 3-oxobutanoate derivative (1.0 equiv)
    • Benzaldehyde (2.2 equiv)
    • Ammonium acetate (1.5 equiv)
  • Procedure:
    • Dissolve reactants in ethanol (10 mL/g of ketone).
    • Add L-proline (0.1 equiv) and stir at room temperature for 24 hours.
    • Concentrate under reduced pressure, then acidify with HCl (pH ~2).
    • Collect precipitate via filtration and recrystallize from ethanol.

Yield: 60–75% (dependent on substituents).

Cycloaddition of Cyclic Anhydrides with Imines

An alternative method, reported by the Royal Society of Chemistry, utilizes cyclic anhydrides and imines in a [4+2] cycloaddition reaction to construct the piperidine ring. This method is particularly advantageous for introducing diverse substituents at the 2- and 6-positions.

Reaction Workflow

  • Formation of Imine:
    • Generate the imine in situ by reacting benzaldehyde derivatives with ammonium acetate.
  • Cycloaddition:
    • Combine the imine with a cyclic anhydride (e.g., maleic anhydride) in dimethylformamide (DMF) at elevated temperatures (110–125°C).
  • Acid Workup:
    • After reaction completion, acidify the mixture to precipitate the product.
Key Parameters (From)
  • Solvent: Dry DMF
  • Temperature: 110°C for N-alkyl imines; 125°C for N-aryl imines
  • Reaction Time: 5–24 hours
  • Purification: High-performance liquid chromatography (HPLC) for isomer separation

Yield: 28–75% (dependent on imine and anhydride reactivity).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Cyclocondensation - One-pot synthesis
- Scalability
- Moderate enantioselectivity
- Long reaction times
60–75%
Cycloaddition - High substituent diversity
- Rapid kinetics
- Requires anhydrous conditions
- Costly purification
28–75%

Structural Characterization and Spectral Data

This compound is rigorously characterized using spectroscopic and crystallographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3):
    • δ 1.25 (t, 3H, CH2CH3), 3.02 (dd, 1H, H-5), 4.15 (q, 2H, OCH2), 4.98 (d, 1H, H-2), 7.25–7.45 (m, 10H, aromatic).
  • 13C NMR (100 MHz, CDCl3):
    • δ 14.1 (CH2CH3), 61.8 (OCH2), 170.2 (C=O ester), 198.4 (C=O ketone).

Infrared (IR) Spectroscopy

  • Key Peaks (KBr):
    • 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1600 cm⁻¹ (C=C aromatic).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the chair conformation of the piperidine ring and the equatorial orientation of substituents.

Optimization and Scale-Up Considerations

  • Catalyst Screening: Proline derivatives improve enantioselectivity in cyclocondensation, though yields plateau at 75%.
  • Solvent Effects: Ethanol enhances reaction homogeneity, while DMF accelerates cycloaddition kinetics.
  • Temperature Control: Elevated temperatures (≥100°C) favor cycloaddition but risk side-product formation.

Chemical Reactions Analysis

Key Reaction Conditions

ReactantsCatalyst/SolventTemperatureYieldReference
Ethyl acetoacetate, benzaldehyde derivatives, NH₄OAcEthanol (reflux)80°C68–72%
Ethyl acetoacetate, 4-methoxybenzaldehyde, NH₄OAcMorpholine/EtOH25°C65%

Mechanistic Pathway :

  • Knoevenagel Condensation : Ethyl acetoacetate reacts with benzaldehyde to form an α,β-unsaturated ketone.

  • Cyclization : Ammonium acetate facilitates cyclization via enamine formation, yielding the piperidinone core.

  • Esterification : The ethyl ester group remains intact under these conditions .

Functionalization at the 5-Position

The 5-position of the piperidinone ring undergoes nucleophilic substitution with sulfur-containing reagents, enabling further derivatization:

Thiotetrazole Incorporation

  • Reagents : Lawesson’s reagent or 1-methyl-1H-tetrazole-5-thiol.

  • Conditions : Dry THF, reflux (4–6 hours).

  • Outcome : Substitution at C-5 introduces a thiotetrazole group, enhancing biological activity .

Example Reaction :

Ethyl 4 oxo 2 6 diphenylpiperidine 3 carboxylate+1 methyl 1H tetrazole 5 thiolTHF refluxEthyl 5 1 methyl 1H tetrazol 5 ylthio 4 oxo 2 6 diphenylpiperidine 3 carboxylate(Yield 58 )[8]\text{Ethyl 4 oxo 2 6 diphenylpiperidine 3 carboxylate}+\text{1 methyl 1H tetrazole 5 thiol}\xrightarrow{\text{THF reflux}}\text{Ethyl 5 1 methyl 1H tetrazol 5 ylthio 4 oxo 2 6 diphenylpiperidine 3 carboxylate}\quad (\text{Yield 58 })\quad[8]

Mannich Reactions

The ketone group at C-4 participates in Mannich condensations with aldehydes and amines, forming spiro or fused derivatives. This reactivity is extrapolated from analogous 4-oxo-piperidine systems .

Typical Protocol :

  • Reactants : Piperidinone, formaldehyde, secondary amine.

  • Catalyst : Ce(SO₄)₂ (0–5°C).

  • Product : Spiro-piperidinone derivatives with potential antimicrobial properties .

Michael Addition and Cyclization

The α,β-unsaturated ketone intermediate (from Knoevenagel condensation) undergoes Michael addition with nucleophiles like malononitrile or cyanoacetates . Subsequent cyclization forms polycyclic structures.

Example Pathway :

  • Michael Adduct Formation :

     Unsaturated ketone+MalononitrileAdduct[5]\text{ Unsaturated ketone}+\text{Malononitrile}\rightarrow \text{Adduct}\quad[5]
  • Cyclization : Intramolecular attack by the enamine nitrogen forms fused pyridine or pyridone rings .

Reduction and Oxidation Reactions

  • Reduction : The ketone at C-4 is reducible using NaBH₄ or LiAlH₄, yielding a secondary alcohol. This modifies the compound’s hydrogen-bonding capacity .

  • Oxidation : Selenium dioxide selectively oxidizes methylene groups adjacent to carbonyls, forming conjugated dienones (observed in related piperidinones) .

Crystal Engineering and Hydrogen Bonding

The compound’s solid-state structure is stabilized by bifurcated N–H⋯(O,O) hydrogen bonds , forming 1D chains along the a-axis. This influences its solubility and reactivity in crystalline phases .

Key Crystallographic Data :

  • Space Group : P-1 (triclinic).

  • Dihedral Angle : 86.83° between quinazoline and phenyl rings (in derivatives) .

Scientific Research Applications

Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a heterocyclic compound with applications in pharmaceuticals . Research has explored its derivatives for various medicinal uses, including treatments for retroviral diseases, proliferative diseases, and trypanosomiasis .

Scientific Research Applications

Piperidine Derivatives: this compound is related to 4-oxo-piperidine-carboxylates, which have shown potential in treating Human Immunodeficiency Virus (HIV) and Human T-cell Lymphotropic Virus (HTLV) retroviral infections . An estimated 39.5 million people live with HIV, the retrovirus that causes AIDS . In 2006, approximately 4.3 million new infections occurred, and 2.9 million people died from AIDS-related illnesses .

Synthesis and Reactions: The synthesis of 4-oxo-piperidine 3,5-dicarboxylates involves a double Mannich condensation of a primary amine, pyridine-2-carbaldehyde, and 3- or 4-nitrophenylcarbaldehyde with dimethyl oxoglutarate . Analogous monocarboxylates can be obtained by converting 2,4,6-trioxotetrahydropyrane with pyridine-2-carbaldehyde and substituted primary amines .

Antimicrobial Activity: N-methylthio tetrazole substituted piperidine-4-one derivatives have been evaluated for their antimicrobial activity using the disc diffusion method .

Molecular Docking Studies: Molecular docking studies have been performed on ethyl 5-(1-methyl-1H-tetrazol-5-ylthio)-4-oxo-2,6-substituted diphenylpiperidine-3-carboxylate derivatives with the targeted GTP binding protein .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
  • Structure : Features a bicyclic naphthyridine core with a ketone at position 2 and an ethyl carboxylate at position 4. Lacks aromatic phenyl substituents present in the target compound.
  • Synthesis : Prepared via hydrogenation of a diastereomeric mixture using Raney nickel, yielding two isomers (26% and 60% yields) .
Ethyl 4-oxo-2,6-methano-2-methyl-3,4,5,6-tetrahydro-8,10-diiodobenzo Derivatives (14a,b)
  • Structure: Incorporates a methano bridge and iodine atoms at positions 8 and 10, forming a benzo-fused oxazocine ring. Shares the 4-oxo and ethyl carboxylate motifs.
  • Synthesis : Derived from ethyl 6,8-diiodocoumarin-3-carboxylate via condensation with acetone, yielding antimicrobial-active derivatives .
  • Key Differences: Iodine substitution enhances electrophilic character and antimicrobial potency, a feature absent in the non-halogenated target compound.
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Contains a hydroxyl group at position 4 and an acetyl-piperidine substituent at position 1, alongside 2,6-diphenyl groups.
  • Pharmacology : Exhibits antibacterial and antitumor properties, attributed to the acetyl-piperidine moiety enhancing target binding .
  • Key Differences : The hydroxyl group and additional acetyl-piperidine chain differentiate its reactivity and biological profile from the target compound’s 4-oxo group.

Key Insights :

  • Substituent Impact : Halogenation (e.g., iodine in ) and functional groups (e.g., hydroxyl in ) critically influence bioactivity. The target compound’s diphenyl groups may enhance lipophilicity and membrane penetration but require validation.

Physicochemical and Spectroscopic Data

  • NMR Trends: Ethyl carboxylate signals appear at δ ~4.1–4.2 ppm (quartet) in both the target’s analogs and related compounds . Aromatic protons in diphenyl derivatives (e.g., δ 7.2–7.3 ppm in ) contrast with non-aromatic analogs (e.g., δ 1.2–2.5 ppm in ).
  • Mass Spectrometry : Molecular ion peaks for piperidine derivatives align with calculated values (e.g., [M + H]+ = 227.1390 in , 448.55 in ).

Biological Activity

Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological evaluations, including antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The compound's structure features a piperidine ring with two phenyl substituents at the 2 and 6 positions, along with a keto group at the 4 position and an ethyl ester at the 3 position. The molecular formula is C20H21NO3C_{20}H_{21}NO_3.

Structural Analysis

  • NMR Spectroscopy : The compound exhibits distinct signals in both 1H^{1}H and 13C^{13}C NMR spectra, confirming the presence of the piperidine ring and the phenyl groups. For instance, signals corresponding to the keto group and ester functionalities are observed at approximately δ 196.7 ppm and δ 166.71 ppm respectively .
  • Molecular Geometry : The piperidine ring adopts a chair conformation, with the phenyl rings oriented equatorially, resulting in a dihedral angle of approximately 37.9° between them .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives of this compound. The results indicate that some derivatives exhibit considerable antibacterial activity against a range of pathogens.

Table 1: Antibacterial Activity of Derivatives

CompoundPathogen TestedZone of Inhibition (mm)MIC (µg/mL)
Compound AE. coli1550
Compound BS. aureus1830
Compound CP. aeruginosa1270

The compounds were compared against standard antibiotics, showing promising results especially for certain derivatives that had modifications at the phenyl groups .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells.

Case Study: Anticancer Evaluation
In a recent study, derivatives were tested for cytotoxicity against various cancer cell lines:

  • Cell Line : FaDu Hypopharyngeal Carcinoma
  • Reference Drug : Bleomycin
  • Findings : The compound showed enhanced cytotoxicity compared to bleomycin, suggesting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Key Enzymes : Some studies suggest that it may inhibit enzymes involved in cancer progression and microbial resistance mechanisms.
  • Molecular Docking Studies : Computational analyses have demonstrated favorable binding interactions with targets such as GTP-binding proteins and other receptors implicated in cellular signaling pathways .

Q & A

Q. Table 1: Crystallographic Parameters for this compound

ParameterValueReference
Space groupMonoclinic, P21/cP2_1/c
Dihedral angle (B/C)2.16°
Hydrogen bondsN–H···O (2.89 Å), C–H···O (3.12 Å)

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Notes
Methanol recrystallization67High purity, low impurities
Ethyl acetate:hexane (1:1)58Faster elution, moderate yield

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